molecular formula C101H121Cl2N9O46 B235953 Galacardin A CAS No. 137801-55-9

Galacardin A

Cat. No.: B235953
CAS No.: 137801-55-9
M. Wt: 2268 g/mol
InChI Key: VZHGBVYVAUUUAQ-UHFFFAOYSA-N
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Description

Galacardin A is a natural product found in Saccharothrix with data available.

Scientific Research Applications

Antibiotic Properties

Galacardins A and B, produced by Saccharothrix sp. SANK 64289, are new members of glycopeptide antibiotics. They are structurally related to beta-avoparcin, differing in sugar composition, containing galactose. They demonstrate strong antimicrobial activity against Gram-positive bacteria and effective in vivo protection against Staphylococcus aureus infections in mice (Takeuchi et al., 1992).

Cardioprotective Effects

Studies have shown the cardioprotective properties of galanin and its fragments. Galanin (2-11) (G1), a peptide, has shown beneficial effects against myocardial ischemia-reperfusion (I/R) injury, enhancing functional and metabolic recovery in rat hearts, reducing infarct size, and lowering plasma levels of damage markers (Timotin et al., 2017). Another study on a galanin fragment (2-15) revealed similar cardioprotective properties, suggesting potential treatment strategies for cardiovascular diseases (Pisarenko et al., 2017).

Metabolic Syndrome Management

Galangin, a natural flavonoid, has been effective in alleviating signs of metabolic syndrome (MS) and cardiac abnormalities in rats fed a high-fat diet. It reduced inflammation, oxidative stress, and restored crucial protein expressions, showing potential in managing cardiometabolic disorders (Prasatthong et al., 2021).

Impact on Cardiac Tissue and Function

Research indicates that galanin affects the contractility and refractory period of cardiac tissues under different conditions, suggesting a role in cardiac function modulation (Kocić, 1998). Another study found that galangin ameliorates cardiac remodeling through the MEK1/2–ERK1/2 and PI3K–AKT pathways, suggesting its protective role against cardiac remodeling by decreasing inflammatory responses and apoptosis (Wang et al., 2019).

Neuroprotective Potential

Galangin has shown neuroprotective effects in cerebral ischemia, influencing amino acid biomarkers in brain tissue. It acts as a scavenger of free radicals and modulates metabolic pathways, suggesting potential in stroke therapy (Yang et al., 2016).

Antihypertensive Effects

Studies on galangin have demonstrated its antihypertensive effects, suggesting its potential in managing hypertension-related cardiac alterations. It modulates key pathways and shows antioxidative effects, which could be instrumental in treating hypertension-related heart conditions (Chaihongsa et al., 2023).

Properties

CAS No.

137801-55-9

Molecular Formula

C101H121Cl2N9O46

Molecular Weight

2268 g/mol

IUPAC Name

2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-19-[[2-[4-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-2-(methylamino)acetyl]amino]-32,35,37-trihydroxy-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C101H121Cl2N9O46/c1-32-70(120)48(104)26-60(143-32)154-87-39-11-18-52(47(103)21-39)148-55-23-40-22-54(88(55)158-101-89(79(129)75(125)59(31-116)153-101)155-61-27-49(105)71(121)33(2)144-61)146-42-14-7-36(8-15-42)86(157-100-83(133)78(128)74(124)58(30-115)152-100)68(111-90(135)63(106-4)35-5-12-43(13-6-35)147-97-84(134)80(130)85(34(3)145-97)156-99-82(132)77(127)73(123)57(29-114)151-99)94(139)108-65(38-10-17-53(46(102)20-38)149-98-81(131)76(126)72(122)56(28-113)150-98)91(136)109-66(40)93(138)107-64-37-9-16-50(118)44(19-37)62-45(24-41(117)25-51(62)119)67(96(141)142)110-95(140)69(87)112-92(64)137/h5-25,32-34,48-49,56-61,63-87,89,97-101,106,113-134H,26-31,104-105H2,1-4H3,(H,107,138)(H,108,139)(H,109,136)(H,110,140)(H,111,135)(H,112,137)(H,141,142)

InChI Key

VZHGBVYVAUUUAQ-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Synonyms

galacardin A

Origin of Product

United States

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